Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate
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Overview
Description
Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This particular compound is characterized by its unique structure, which includes an ethyl ester group and a tetrahydrocarbazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate typically involves the Fischer indole synthesis. This method starts with the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole ring. The resulting intermediate is then subjected to further reactions to introduce the ethyl ester group and complete the synthesis of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols
Scientific Research Applications
Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate and its derivatives involves interactions with various molecular targets and pathways. These compounds can bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, some derivatives may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A simpler analog without the ethyl ester group.
9-Ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid: A closely related compound with a carboxylic acid group instead of an ester.
Indole Derivatives: Compounds with similar indole or carbazole cores but different substituents and functional groups.
Uniqueness
Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the tetrahydrocarbazole core allows for a wide range of chemical modifications and applications, making it a valuable compound in various research and industrial fields.
Properties
IUPAC Name |
ethyl 8-oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-19-15(18)9-6-7-12-11(8-9)10-4-3-5-13(17)14(10)16-12/h6-8,16H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEJFPZXFVDVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337367 |
Source
|
Record name | Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5358-71-4 |
Source
|
Record name | Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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